molecular formula C18H23NO2 B5807525 N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide

N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide

カタログ番号 B5807525
分子量: 285.4 g/mol
InChIキー: IUPCVTWUZBZHSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide, also known as CX5461, is a small molecule inhibitor of RNA polymerase I (Pol I) transcription. It was first discovered in 2006 by researchers at the University of California, San Francisco, and has since been studied extensively for its potential as an anti-cancer drug.

作用機序

N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide binds to the DNA-binding cleft of Pol I and prevents the enzyme from initiating transcription of rRNA. This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell growth. Inhibition of Pol I transcription also leads to the activation of the p53 tumor suppressor pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of the nucleolar remodeling complex (NoRC), which is involved in the regulation of gene expression. This can lead to changes in the expression of genes involved in cell growth, differentiation, and survival.

実験室実験の利点と制限

One advantage of N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is that it has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study as an anti-cancer drug. However, this compound is also known to have off-target effects on other cellular processes, which can complicate interpretation of experimental results. In addition, this compound is a relatively new drug and its long-term safety and efficacy have not yet been fully established.

将来の方向性

There are several potential future directions for research on N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide. One area of interest is the development of combination therapies that can enhance the anti-cancer effects of this compound. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, and to explore its potential for use in the treatment of other diseases.

合成法

N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is synthesized through a multi-step process involving the reaction of several chemical compounds, including cyclohexylamine, 4-bromo-2-fluorobenzonitrile, and 3-hydroxy-3-methyl-1-butyn-1-ol. The synthesis method has been described in detail in several scientific publications.

科学的研究の応用

N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to be effective against a variety of cancer cell lines, including breast, colon, and ovarian cancer cells. It works by inhibiting the transcription of ribosomal RNA (rRNA) by Pol I, which is essential for the growth and proliferation of cancer cells. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.

特性

IUPAC Name

N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-18(2,21)13-12-14-8-10-15(11-9-14)17(20)19-16-6-4-3-5-7-16/h8-11,16,21H,3-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPCVTWUZBZHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。